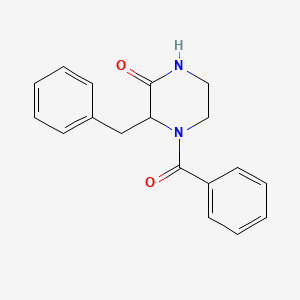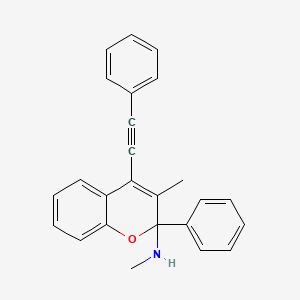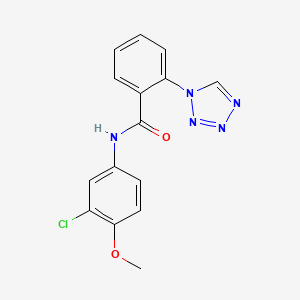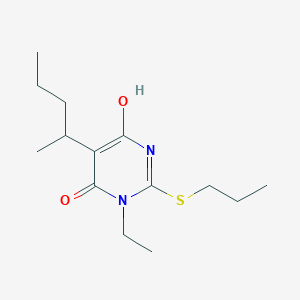
3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile, also known as BDPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDPA is a derivative of stilbene and is widely used in the field of materials science, organic electronics, and biomedical research.
作用机制
The exact mechanism of action of 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile is not fully understood. However, it is believed that this compound acts as a spin label and interacts with the environment surrounding the molecule. This interaction leads to changes in the electron spin resonance (ESR) spectra, which can be used to study the properties of the surrounding environment.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory effects and can inhibit the production of inflammatory cytokines. In addition, this compound has been studied for its potential use in cancer treatment due to its ability to induce cell death in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile in lab experiments is its high stability and solubility in various solvents. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its high cost compared to other spin labels.
未来方向
There are several future directions for 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile research. One potential application is in the field of magnetic resonance imaging (MRI). This compound has been shown to have high relaxivity, which could make it a useful contrast agent for MRI. Another future direction is in the field of organic electronics. This compound could be used as a building block for the synthesis of new materials with unique electronic and optical properties. Finally, this compound could be further studied for its potential use in cancer treatment and as an antioxidant in the prevention of various diseases.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied in the fields of materials science, organic electronics, and biomedical research. This compound has potential applications in various fields, including MRI, cancer treatment, and organic electronics. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成方法
The synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 4-bromobenzonitrile in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound. The yield of the synthesis process is typically around 70%.
科学研究应用
3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile has been extensively studied in the field of materials science due to its unique optical and electronic properties. It is widely used as a fluorescent probe for the detection of oxygen and as a spin label for electron paramagnetic resonance (EPR) spectroscopy. In the field of organic electronics, this compound has been used as a building block for the synthesis of light-emitting diodes (LEDs) and field-effect transistors (FETs).
属性
IUPAC Name |
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO2/c1-21-16-8-12(15(19)9-17(16)22-2)7-13(10-20)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZAVQZJFWDHFP-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Br)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Br)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6131676.png)
![ethyl (4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6131677.png)
![3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6131685.png)

![5-allyl-2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131700.png)


![2-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B6131712.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6131718.png)
![N-[1-(2-pyrimidinyl)-3-piperidinyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6131720.png)
![4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6131732.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B6131741.png)

![2-{4-(1,3-benzothiazol-2-ylmethyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6131759.png)
